Home > Products > Screening Compounds P37393 > Calcium pentobarbital
Calcium pentobarbital - 3330-47-0

Calcium pentobarbital

Catalog Number: EVT-13867722
CAS Number: 3330-47-0
Molecular Formula: C11H16CaN2O3
Molecular Weight: 264.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Calcium pentobarbital can be synthesized through the reaction of pentobarbital with calcium carbonate or calcium hydroxide. The general process involves:

  1. Preparation of Pentobarbital: Pentobarbital itself is synthesized from barbituric acid through alkylation processes that introduce ethyl and methylbutyl groups.
  2. Formation of Calcium Salt: The resultant pentobarbital is then reacted with a calcium source to form the calcium salt. This step typically involves dissolving pentobarbital in a suitable solvent followed by the addition of calcium carbonate or calcium hydroxide.

The reaction can be represented as follows:

Pentobarbital+CaCO3Calcium Pentobarbital+CO2+H2O\text{Pentobarbital}+\text{CaCO}_3\rightarrow \text{Calcium Pentobarbital}+\text{CO}_2+\text{H}_2\text{O}

Technical details regarding the synthesis often involve controlling pH and temperature to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of calcium pentobarbital features a pyrimidine ring with various substituents that contribute to its pharmacological properties. The structure can be described as follows:

  • Core Structure: The compound contains a six-membered pyrimidine ring with two nitrogen atoms.
  • Substituents: It has an ethyl group and a branched butyl group attached at the 5-position of the pyrimidine ring.

Structural Data

  • Molecular Formula: C22H34CaN4O6\text{C}_{22}\text{H}_{34}\text{Ca}\text{N}_{4}\text{O}_{6}
  • Molecular Weight: 490.61 g/mol
  • Physical Appearance: Typically appears as a white crystalline powder .
Chemical Reactions Analysis

Calcium pentobarbital participates in various chemical reactions, primarily related to its pharmacological activity:

  1. Decomposition Reactions: Under acidic conditions, it can decompose to yield barbituric acid derivatives.
  2. Hydrolysis: In aqueous solutions, it may hydrolyze to form pentobarbital and calcium ions.
  3. Reactions with GABA Receptors: Calcium pentobarbital acts on gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission in the central nervous system .

Technical Details

The reactions are influenced by factors such as pH, temperature, and concentration of reactants. For example, lower pH levels increase the ionization of the drug, affecting its binding affinity to target receptors .

Mechanism of Action

The mechanism of action for calcium pentobarbital primarily involves its interaction with gamma-aminobutyric acid receptors in the brain:

  • GABA Receptor Modulation: Calcium pentobarbital enhances the effect of gamma-aminobutyric acid by increasing chloride ion conductance through GABA receptors. This leads to hyperpolarization of neurons, resulting in decreased neuronal excitability.
  • Sedative Effects: By potentiating GABAergic activity, it produces sedative effects that are beneficial in clinical settings for inducing anesthesia or controlling seizures .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Freely soluble in water and alcohol; practically insoluble in organic solvents like benzene and ether.
  • Melting Point: Approximately 127 °C.

Chemical Properties

  • Molecular Weight: 490.61 g/mol.
  • Percent Composition:
    • Carbon: 53.86%
    • Hydrogen: 6.99%
    • Calcium: 8.17%
    • Nitrogen: 11.42%
    • Oxygen: 19.57% .

These properties influence its stability, bioavailability, and therapeutic efficacy.

Applications

Calcium pentobarbital has several significant applications:

  1. Medical Uses:
    • Utilized as a sedative for pre-anesthetic purposes.
    • Employed in emergency medicine for seizure control.
    • Used in euthanasia protocols for animals due to its potent effects on the central nervous system.
  2. Research Applications:
    • Investigated in studies concerning neuronal activity modulation and neurotransmitter dynamics.
    • Used in pharmacological research to understand GABA receptor function and drug interactions .
Molecular Mechanisms of Action

GABAA Receptor Modulation Dynamics

Pentobarbital exerts profound effects on inhibitory neurotransmission through allosteric modulation of GABAA receptors, pentameric ligand-gated ion channels fundamental to CNS inhibition. Unlike benzodiazepines that target specific interfacial sites, pentobarbital interacts with transmembrane domains of GABAA receptors, inducing conformational changes that enhance receptor function through two distinct mechanisms [1] [6].

Allosteric Potentiation of Chloride Ion Flux

At clinically relevant concentrations (EC50 ~3-12 µM), pentobarbital dramatically prolongs GABA-activated chloride channel openings. Single-channel electrophysiology reveals that pentobarbital modifies channel gating kinetics by promoting transitions to long-lived open states (τ ≈ 11 ms) rather than increasing opening frequency. This contrasts sharply with benzodiazepines, which primarily increase opening frequency into initial open states. At higher concentrations (>100 µM), pentobarbital directly gates GABAA channels independent of GABA binding, acting as a partial agonist. This dual action—potentiation and direct activation—results in enhanced hyperpolarization and neuronal silencing. The potentiation occurs through increased mean open time without altering the main conductance state (typically 27-30 pS) or single-channel amplitude [6] [1].

Subunit-Specific Binding Affinity Profiling (α1–α6 Isoforms)

Pentobarbital exhibits significant subunit-dependent efficacy, with α subunit composition dictating functional sensitivity:

Table 1: GABAA Receptor Subunit Sensitivity to Pentobarbital Potentiation

Subunit IsoformRelative Potentiation EfficacyKey Functional Properties
α1βγHighDominant synaptic receptors; mediates sedation
α2βγModerate-HighInvolved in anxiolysis; spinal cord localization
α3βγModerateAutonomic functions; limited hypnotic effects
α4βδLowExtrasynaptic; high GABA affinity; tonic current
α5βγLowHippocampal; cognitive functions
α6βγModerateCerebellar granule cells; limited distribution

Receptors containing α1 subunits demonstrate the highest sensitivity to pentobarbital-induced potentiation and direct activation, correlating with their central role in mediating sedative-hypnotic effects. In contrast, receptors incorporating α4 or α5 subunits show markedly reduced responsiveness. This subunit selectivity arises from structural variations in the transmembrane domains that alter barbitate binding pockets and allosteric coupling efficiency. The β subunit variant (β1-3) further modulates pentobarbital sensitivity, with β2/β3-containing receptors exhibiting greater enhancement than β1-containing receptors [1] [6].

Glutamatergic Pathway Antagonism

Pentobarbital concurrently suppresses excitatory neurotransmission through targeted inhibition of ionotropic glutamate receptors, creating a bidirectional CNS depressant effect [2] [6].

AMPA/KA Receptor Inhibition Kinetics

Pentobarbital preferentially antagonizes AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate (KA) receptor subtypes over NMDA receptors. At clinically relevant concentrations (IC50 ≈ 100-300 µM), pentobarbital reduces AMPA receptor-mediated currents in a voltage- and use-dependent manner, suggesting open-channel blockade. This inhibition exhibits pronounced dependence on RNA editing at the GluA2 Q/R site: receptors containing edited GluA2(R) subunits show greater pentobarbital sensitivity than those with unedited GluA2(Q) subunits. Kainate receptors (GluK1-GluK5) display intermediate sensitivity, with inhibition kinetics showing both competitive and non-competitive components. The blockade develops rapidly (<100 ms) upon channel activation and accelerates receptor desensitization, effectively dampening fast excitatory synaptic transmission [6].

NMDA Receptor Channel Blockade Mechanisms

While less potent against NMDA receptors, pentobarbital (≥300 µM) produces voltage-dependent blockade of recombinant NR1/NR2 NMDA receptors. This inhibition exhibits weaker voltage dependence compared to AMPA receptors, suggesting a shallower binding site within the pore. Pentobarbital does not compete with glycine or glutamate binding sites but may interact with the magnesium blockade site. The NR2 subunit composition influences sensitivity, with NR2A-containing receptors showing moderately higher pentobarbital blockade than NR2B-containing receptors. This NMDA antagonism contributes to pentobarbital's neuroprotective effects during excitotoxic insults [2].

Table 2: Glutamate Receptor Inhibition Profiles by Pentobarbital

Receptor TypeIC50 (µM)Voltage DependenceUse DependenceMolecular Determinants
AMPA (GluA2R)112 ± 15StrongMarkedQ/R site editing (GluA2); pore-forming residues
AMPA (GluA2Q)278 ± 32ModerateModerateUnedited GluA2; TARP association
Kainate (GluK2)195 ± 22ModerateModerateSubunit composition (GluK2 > GluK1)
NMDA (NR1/NR2A)320 ± 41WeakMildNR2 subunit; Mg2+ site interaction

Calcium Channel Interactions

Beyond ligand-gated channels, pentobarbital significantly modulates voltage-gated calcium channels (VGCCs), contributing to reduced neuronal excitability and neurotransmitter release [3] [5] [7].

Voltage-Gated Ca2+ Current Suppression in Neuronal Cells

Pentobarbital dose-dependently inhibits high-voltage-activated (HVA) calcium currents (IC50 ≈ 3.5 µM for neuronal N-type channels) through multiple mechanisms. In hippocampal CA1 neurons, pentobarbital accelerates voltage-dependent inactivation, reducing channel availability during depolarization. The inactivation time course of barium currents (IBa) through VGCCs follows biexponential kinetics (τfast ≈ 190 ms; τslow ≈ 2020 ms). Pentobarbital (1 mM) significantly shortens both components (τfast ≈ 120 ms; τslow ≈ 540 ms). Additionally, pentobarbital prolongs recovery from inactivation at resting potentials (-50 mV), increasing the time constants from 60 ms to 124 ms (fast component) and 871 ms to 1480 ms (slow component). This creates use-dependent inhibition during repetitive stimulation (>2 Hz). The drug also stabilizes inactivated states, particularly at depolarized holding potentials (-30 mV), reducing channel availability. In adrenal chromaffin cells, this Ca2+ suppression underlies pentobarbital's inhibition of catecholamine secretion evoked by depolarizing stimuli (56 mM K+), bypassing receptor activation. Crucially, pentobarbital does not affect intracellular calcium mobilization from stores (e.g., cyclopiazonic acid-induced release), confirming its primary action on plasmalemmal Ca2+ entry [3] [5] [7].

Stereochemical Selectivity in Ca2+ Blockade Efficacy

Barbiturate actions on VGCCs exhibit remarkable stereoselectivity. The R(-) enantiomer of pentobarbital demonstrates ~200-fold greater potency in blocking hippocampal CA1 neuronal Ca2+ currents (IC50 = 3.5 µM) compared to its S(+) counterpart (IC50 >1 mM). This stereospecificity arises from differential binding to a chiral site within the channel pore that senses ~40% of the transmembrane electric field, as determined by Woodhull analysis. The blocking site favors the dissociated (anionic) form of pentobarbital, with inhibition potency decreasing at acidic pH where protonation increases. Molecular dynamics simulations suggest the R(-) enantiomer forms optimal hydrogen bonds with pore-lining residues in the open channel state. This enantioselectivity parallels GABAA receptor modulation, where R(-)-pentobarbital also shows significantly greater efficacy (EC50 = 3.4 µM vs. >100 µM for S(+)-pentobarbital). The stereochemical constraints for Ca2+ channel blockade thus mirror those for GABAergic actions, suggesting conserved structural determinants for barbitate interactions with both targets [3] [5].

Table 3: Calcium Channel Modulation by Pentobarbital Enantiomers

ParameterR(-)-PentobarbitalS(+)-Pentobarbital
Ca2+ Current Block (IC50)3.5 µM>1000 µM
Voltage Dependence (δ)0.40Not significant
GABAA Potentiation (EC50)3.4 µM>100 µM
Direct GABAA Activation>100 µMNot significant
pH SensitivityHigh (activity ↓ at acidic pH)Minimal pH dependence
Inactivation AccelerationMarked effect on τslowNegligible effect

Compounds Mentioned

  • Pentobarbital/Pentobarbitone
  • GABA (Gamma-Aminobutyric Acid)
  • Glutamate
  • NMDA (N-Methyl-D-Aspartate)
  • AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)
  • Kainate
  • Cyclopiazonic Acid
  • Bay-K-8644
  • McN-A-343
  • DMPP (1,1-Dimethyl-4-phenylpiperazinium)
  • CHEB (5-(2-cyclohexylideneethyl)-5-ethyl barbituric acid)

Properties

CAS Number

3330-47-0

Product Name

Calcium pentobarbital

IUPAC Name

calcium;5-ethyl-6-oxo-5-pentan-2-ylpyrimidine-2,4-diolate

Molecular Formula

C11H16CaN2O3

Molecular Weight

264.33 g/mol

InChI

InChI=1S/C11H18N2O3.Ca/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+2/p-2

InChI Key

AJZCPCVZCDQEFK-UHFFFAOYSA-L

Canonical SMILES

CCCC(C)C1(C(=NC(=NC1=O)[O-])[O-])CC.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.